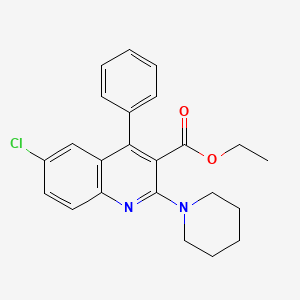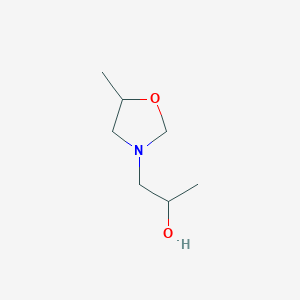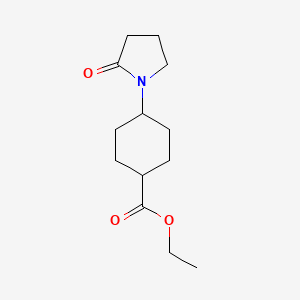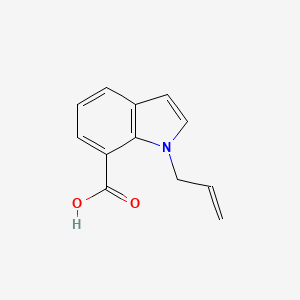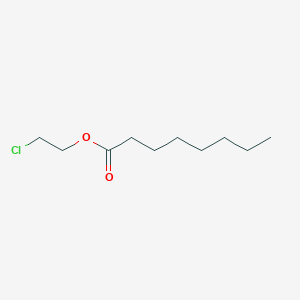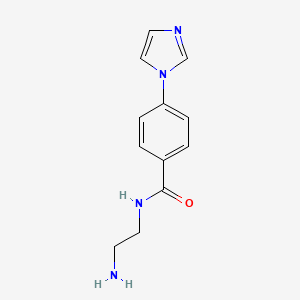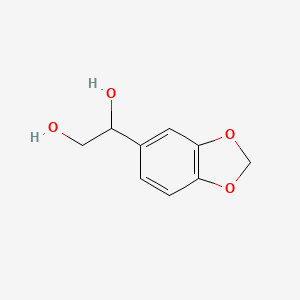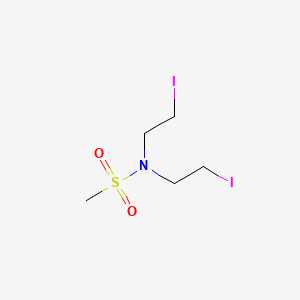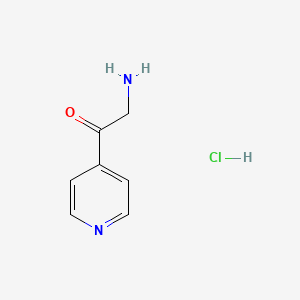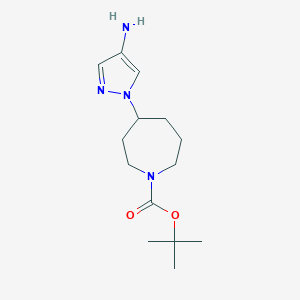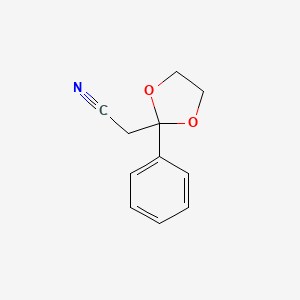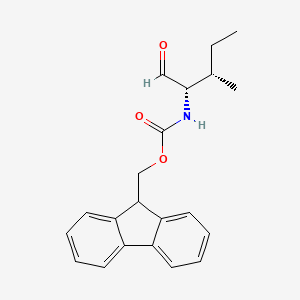
Fmoc-Ile-Wang resin, extent of labeling: ~0.6 mmol/g loading
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Ile-Wang resin, with an extent of labeling of approximately 0.6 mmol/g loading, is a specialized resin used in solid-phase peptide synthesis. This resin is pre-loaded with the amino acid isoleucine and is designed to facilitate the synthesis of peptides with a C-terminal isoleucine residue. The resin is based on a polystyrene matrix cross-linked with divinylbenzene, providing the necessary mechanical strength and stability during the synthesis process .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Fmoc-Ile-Wang resin involves the attachment of Fmoc-protected isoleucine to the Wang resin. The Wang resin is a polystyrene-based solid support that is cross-linked with divinylbenzene. The synthesis begins with the functionalization of the resin with a benzyloxybenzyl ester linkage. The Fmoc-protected isoleucine is then coupled to the resin using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole .
Industrial Production Methods
In industrial settings, the production of Fmoc-Ile-Wang resin follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure reproducibility and efficiency. The resin is typically produced in batches, and quality control measures are implemented to ensure consistent loading and purity .
化学反应分析
Types of Reactions
Fmoc-Ile-Wang resin primarily undergoes reactions associated with peptide synthesis, including:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Attachment of amino acids to the resin-bound isoleucine using peptide coupling reagents.
Cleavage: Release of the synthesized peptide from the resin using trifluoroacetic acid
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide.
Coupling: N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole in dimethylformamide.
Cleavage: Trifluoroacetic acid with scavengers such as water, phenol, and thioanisole
Major Products
The major product formed from these reactions is the desired peptide with a C-terminal isoleucine residue. The peptide is typically obtained in high purity after cleavage and purification .
科学研究应用
Fmoc-Ile-Wang resin is widely used in scientific research for the synthesis of peptides. Its applications include:
Chemistry: Synthesis of complex peptides for structural and functional studies.
Biology: Production of peptide-based probes and inhibitors for studying biological processes.
Medicine: Development of peptide-based therapeutics and vaccines.
Industry: Large-scale production of peptides for pharmaceutical and biotechnological applications
作用机制
The mechanism of action of Fmoc-Ile-Wang resin in peptide synthesis involves the sequential addition of amino acids to the resin-bound isoleucine. The Fmoc group protects the amino terminus of the isoleucine during coupling reactions. Deprotection with piperidine exposes the amino group, allowing for the attachment of the next amino acid. This cycle of deprotection and coupling continues until the desired peptide sequence is synthesized. The final peptide is then cleaved from the resin using trifluoroacetic acid .
相似化合物的比较
Similar Compounds
Fmoc-Ala-Wang resin: Pre-loaded with alanine.
Fmoc-Val-Wang resin: Pre-loaded with valine.
Fmoc-Leu-Wang resin: Pre-loaded with leucine.
Fmoc-Phe-Wang resin: Pre-loaded with phenylalanine
Uniqueness
Fmoc-Ile-Wang resin is unique due to its pre-loading with isoleucine, which is particularly useful for synthesizing peptides with a C-terminal isoleucine residue. This specificity makes it valuable for certain peptide synthesis applications where isoleucine is required at the C-terminus .
属性
分子式 |
C21H23NO3 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl N-[(2S,3S)-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C21H23NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-12,14,19-20H,3,13H2,1-2H3,(H,22,24)/t14-,20+/m0/s1 |
InChI 键 |
HTBWTUHYTKOIIW-VBKZILBWSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CCC(C)C(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


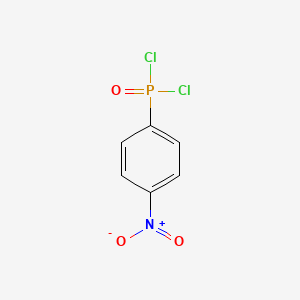
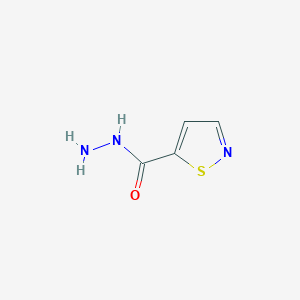
![3-[(3-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B8723873.png)
